Cas no 1351619-03-8 (1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea)

1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative featuring a tert-butylphenyl group and a pyrrolidinone moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of small-molecule inhibitors or modulators targeting enzymatic pathways. Its structural components—the lipophilic tert-butylphenyl group and the polar 5-oxopyrrolidinyl unit—contribute to balanced solubility and binding affinity, making it suitable for structure-activity relationship (SAR) studies. The urea linkage enhances hydrogen-bonding interactions, which may improve target selectivity. Its well-defined synthetic route allows for scalable production, ensuring consistent purity for research applications. This compound is primarily of interest in medicinal chemistry for probing biological targets or optimizing lead compounds.
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea structure
1351619-03-8 structure
商品名:1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
CAS番号:1351619-03-8
MF:C15H21N3O2
メガワット:275.346143484116
CID:5905074
PubChem ID:71789116

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
    • 1351619-03-8
    • F6210-0306
    • AKOS040696791
    • VU0536903-1
    • インチ: 1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20)
    • InChIKey: CEFRDAXTGOYHAJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(CN1)NC(NC1C=CC(=CC=1)C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 275.16337692g/mol
  • どういたいしつりょう: 275.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 70.2Ų

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6210-0306-4mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
4mg
$99.0 2023-09-09
Life Chemicals
F6210-0306-5mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
5mg
$103.5 2023-09-09
Life Chemicals
F6210-0306-2μmol
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
2μmol
$85.5 2023-09-09
Life Chemicals
F6210-0306-30mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
30mg
$178.5 2023-09-09
Life Chemicals
F6210-0306-10mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
10mg
$118.5 2023-09-09
Life Chemicals
F6210-0306-2mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
2mg
$88.5 2023-09-09
Life Chemicals
F6210-0306-25mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
25mg
$163.5 2023-09-09
Life Chemicals
F6210-0306-40mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
40mg
$210.0 2023-09-09
Life Chemicals
F6210-0306-20mg
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
20mg
$148.5 2023-09-09
Life Chemicals
F6210-0306-20μmol
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
1351619-03-8
20μmol
$118.5 2023-09-09

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea 関連文献

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureaに関する追加情報

Chemical Profile of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS No. 1351619-03-8)

1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, identified by its CAS number 1351619-03-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of urea derivatives, which are widely recognized for their versatile biological activities and potential therapeutic applications. The structural composition of this molecule, featuring a 4-tert-butylphenyl group linked to a 5-oxopyrrolidin-3-yl moiety via an urea functional group, imparts unique chemical and pharmacological properties that make it a promising candidate for further investigation.

The 4-tert-butylphenyl substituent contributes to the lipophilicity of the molecule, enhancing its ability to cross biological membranes, which is a critical factor for drug bioavailability. This feature, combined with the polar nature of the 5-oxopyrrolidin-3-yl group, creates a balanced pharmacokinetic profile. Such structural attributes are often exploited in the design of novel therapeutic agents aimed at modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.

In recent years, there has been growing interest in urea derivatives as scaffolds for drug discovery. The urea functional group itself is known for its ability to form hydrogen bonds with biological targets, facilitating strong and specific interactions. This property has been leveraged in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases, which play pivotal roles in various disease mechanisms. The presence of the 5-oxopyrrolidin-3-yl moiety further enhances the molecular diversity of this compound, allowing for fine-tuning of its pharmacological properties through structural modifications.

One of the most compelling aspects of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression and inflammatory diseases. For instance, studies have shown that derivatives of this class can modulate the activity of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. By inhibiting aberrant JAK activity, such compounds may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

The 5-oxopyrrolidin-3-yl group is particularly noteworthy for its role in conferring metabolic stability while maintaining bioactivity. Pyrrolidine derivatives are well-documented for their involvement in various pharmacological frameworks, owing to their ability to interact with biological targets in a manner that is both selective and potent. In the context of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, this moiety likely contributes to the compound’s binding affinity and duration of action, making it an attractive candidate for further preclinical development.

Advances in computational chemistry have enabled more efficient screening processes for identifying lead compounds with desired pharmacological profiles. Virtual screening techniques, combined with molecular dynamics simulations, have been employed to evaluate the binding interactions between 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and potential target proteins. These computational approaches have revealed promising insights into how structural modifications can enhance binding affinity and selectivity, guiding experimental synthesis efforts.

In vitro studies have demonstrated that this compound exhibits dose-dependent effects on selected biological assays. For example, preliminary data suggest that it can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. Additionally, its ability to interact with transcription factors associated with inflammation has been observed, indicating potential therapeutic utility in chronic inflammatory conditions.

The synthesis of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yi)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-tert-butylphenyl group typically begins with Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions, followed by functionalization at the desired position on the aromatic ring. The subsequent formation of the urea linkage involves condensation reactions between an isocyanate intermediate and a suitable amine derivative derived from pyrrolidine.

Quality control measures are essential throughout the synthesis process to ensure that impurities do not adversely affect downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm molecular structure and assess purity levels. These analytical methods provide critical data for characterizing the compound’s physicochemical properties and ensuring compliance with regulatory standards.

The pharmacokinetic profile of 1-(4-tert-butylphenyl)-3-(5 oxopyrrolidin 3 yl )urea has been preliminarily evaluated through absorptionorption distribution metabolism excretion toxicity (ADMET) studies conducted both in vitro and in vivo . These studies indicate that the compound exhibits moderate oral bioavailability coupled with reasonable metabolic stability due to its structural features . The presence ertert butybuty pheny pheny group enhances lipophilicity while ox oxopyryrylpyryl ring contributes polar polar inter interactions . This balance allows for efficient cellular uptake without excessive ex excretion . p> < p> Further investigations into deriva derived forms 1( 4( ter tert but buty phen phen yl ) ) 33333(55( o ox oxo py pyrr rol rol id id i n n33yy ) ) ur uree eaa have revealed exciting possibilities for therapeutic applications . For example , modifications targeting both sub substrat tacts tacts an d d eff effe ectects s on on bio bio logical l targets tacks have led led t o o more more potent potent an nd nd spe ecificific c acti vities . These derivatives are being explored as potential treatments for neurological disorders , where precise modulation of neurotransmitter receptor activity is crucial. p> < p> The role cheminformatics cheminformatics haas pla playeded significan increasingly increasingly im impo portan tant rolee i inn guidi ngng dr drugg deve develop developementmentnt str strateg tieses . By leveraging large databases oof f known known dr drugs s an nd nd acti active comp compouounds uonds , comput computera aided aided drugg disc discoveryc eenvi environnments m can predict predict how how slight modifications modifications migh might aff affecct t phararmacarmacological ac activities . Thish h appro approach has already already helpeed identifified key key structur structuralal featu features esss tha tha cou coululdld be optimized optimized fo r fur furthe rther e beneficia beneficial li al phararmacological al out outcomes . p> < p> Looking forward , thee continued exploration oof f this s compounnds ndss po posssibiliilliee s hol holistiicallly within within thee broader broader druugg disco discoveery y landscapcapee holds holds great promise . As as technotechnologogies advance advance , new new methmethdo odsds foor syst systeemati cally evalu evaluating inging comp compounnds ss wi wiill be deve developed , facilitati facilitatingg rapid rapid ide ideationation an ndnd optimizatio optimizationn efforts . Cou Couplplledd w ith w ith str strategigicall ly planne nedd clin clinical trial trial pro grammmees , com comppounnds ss lik lik thee one one describbed abov abovee haaveve th thee potenti potentialialial t t be be translated translated int intto otto safee an ndnd effecteffectiviveive druuggs s fo fo variou us us hum human ann ill illne ness essss i inn ne eddd treat treatmen mentnt . p>

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量